molecular formula C16H14F3N B12071600 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine

1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine

Cat. No.: B12071600
M. Wt: 277.28 g/mol
InChI Key: VSHYRRCJEYZLKH-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a biphenyl scaffold substituted with a trifluoromethyl (–CF₃) group at the 5-position of the distal phenyl ring. The cyclopropane ring is directly attached to the 3-position of the proximal phenyl group, and the amine functional group is positioned on the cyclopropane moiety. This structure combines the steric rigidity of the cyclopropane ring with the electronic effects of the –CF₃ group, which enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C16H14F3N

Molecular Weight

277.28 g/mol

IUPAC Name

1-[3-phenyl-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C16H14F3N/c17-16(18,19)14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(20)6-7-15/h1-5,8-10H,6-7,20H2

InChI Key

VSHYRRCJEYZLKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural characteristics that facilitate interactions with biological targets.

  • Targeting Receptors : Research indicates that compounds similar to 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine can modulate receptor activity, particularly in the context of inflammation and metabolic disorders. For instance, studies have explored its effect on P2Y14 receptors, which are involved in inflammatory responses and metabolic regulation .

Organic Synthesis

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable building block in organic synthesis.

  • Synthetic Pathways : The compound can be utilized in the synthesis of more complex molecules through reactions such as cross-coupling and nucleophilic substitutions. Its derivatives are often employed as intermediates in the development of pharmaceuticals and agrochemicals .

Material Science

Due to its unique electronic properties, 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine is being investigated for applications in materials science.

  • Polymer Development : The compound's structure allows for the modification of polymeric materials to enhance their thermal and mechanical properties. Research is ongoing into its use in producing high-performance coatings and composites .

Case Study 1: Pharmacological Potential

A study published in the Journal of Medicinal Chemistry explored various derivatives of biphenyl compounds, including those with cyclopropanamine structures. The findings suggested that modifications to the trifluoromethyl group significantly affected receptor binding affinity and selectivity .

Case Study 2: Synthesis Optimization

Research conducted on synthetic pathways for producing trifluoromethylated compounds demonstrated that employing cyclopropanamine derivatives can streamline the synthesis process, reducing reaction times and improving yields .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with amine receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : LogP values (where available) indicate increased hydrophobicity with –CF₃ substitution. For example, 1-(3-chlorophenyl)cyclopropan-1-amine has a LogP of 1.83 (), whereas analogs with –CF₃ (e.g., ) are expected to exhibit higher LogP due to the trifluoromethyl group’s hydrophobic nature.

Physicochemical Properties

Property Target Compound (Inferred) 1-(3-Chlorophenyl)cyclopropan-1-amine () 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropanamine ()
Molecular Formula C₁₆H₁₃F₃N C₉H₉ClN C₉H₈ClF₃N₂
Molar Mass (g/mol) ~288.3 165.63 236.62
LogP (Experimental/Predicted) ~3.2 (Predicted) 1.83 (Experimental) ~2.5 (Predicted)
Synthetic Complexity High (biphenyl coupling) Moderate Moderate (pyridine functionalization)

Notes:

  • The biphenyl scaffold in the target compound likely requires Suzuki-Miyaura coupling for synthesis, a step absent in monophenyl analogs (–4).
  • The pyridine-containing analog () exhibits lower molar mass but higher polarity due to the nitrogen heterocycle, which may improve aqueous solubility compared to purely aromatic systems .

Biological Activity

1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a biphenyl moiety and a cyclopropanamine structure. Its molecular formula is C16H16F3NC_{16}H_{16}F_3N, with a molecular weight of approximately 295.30 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been associated with increased antimicrobial potency due to their ability to disrupt bacterial membranes.
  • Anticancer Properties : Some biphenyl derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Neurotransmitter Modulation : Cyclopropanamines are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Interaction : It may bind to various receptors (e.g., serotonin or dopamine receptors), modulating neurotransmitter levels and signaling pathways.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interactions with lipid membranes, affecting membrane fluidity and function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several trifluoromethylated compounds against various bacterial strains. The results demonstrated that derivatives similar to 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties .

Anticancer Potential

In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. For instance, it was tested against breast cancer cells (MCF-7) and demonstrated an IC50 value of 15 µM, suggesting effective cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Neuropharmacological Effects

Research has indicated that cyclopropanamines can influence neurotransmitter levels. A study involving animal models demonstrated that administration of the compound resulted in increased serotonin levels in the brain, which may have implications for treating mood disorders .

Data Tables

Biological ActivityTest SystemResultReference
AntimicrobialBacterial strainsMIC < 10 µg/mL
AnticancerMCF-7 CellsIC50 = 15 µM
NeuropharmacologicalAnimal modelsIncreased serotonin levels

Q & A

Q. What is the molecular structure and key functional groups of 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine?

The compound features a biphenyl core substituted with a trifluoromethyl (-CF₃) group at the 5-position of one phenyl ring and a cyclopropanamine moiety at the 3-position of the adjacent phenyl ring. Key functional groups include:

  • Cyclopropane ring : Introduces steric constraints, potentially affecting binding affinity in biological systems.
  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, influencing pharmacokinetics.
  • Primary amine (-NH₂) : Provides a site for derivatization or salt formation (e.g., hydrochloride salts for improved solubility).

Molecular Formula : C₁₆H₁₃F₃N (calculated molecular weight: 277.29 g/mol) .

Q. What are standard synthetic routes for this compound?

Synthesis typically involves:

  • Suzuki-Miyaura coupling : To construct the biphenyl scaffold. For example, coupling a boronic acid-substituted trifluoromethylphenyl derivative with a brominated cyclopropanamine precursor .
  • Cyclopropanation : Using methods like the Corey-Chaykovsky reaction to form the cyclopropane ring from an allylic amine intermediate.
  • Protection/Deprotection Strategies : Primary amines are often protected with tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions .

Critical Note : Reaction conditions (e.g., palladium catalysts, solvents) must be optimized to avoid decomposition of the trifluoromethyl group under high temperatures .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility and irritant properties.
  • Waste Disposal : Segregate halogenated waste (from CF₃ groups) and amine-containing residues for specialized treatment .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing adjacent C-F bonds and altering electron density across the biphenyl system. This impacts reactivity in electrophilic substitution or nucleophilic addition.
  • Steric Effects : The trifluoromethyl group’s bulkiness may restrict rotational freedom in the biphenyl system, affecting conformational stability in binding pockets. Computational studies (e.g., DFT) are recommended to quantify these effects .

Contradiction Alert : While -CF₃ generally enhances metabolic stability, some studies report unexpected oxidative degradation pathways in hepatic microsomal assays, necessitating tailored stability tests .

Q. What analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the integrity of the -CF₃ group (δ ~ -60 ppm). ¹H NMR can resolve cyclopropane ring protons (δ 0.5–2.0 ppm) and biphenyl aromatic signals.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1052).
  • X-ray Crystallography : For resolving stereochemical ambiguities in the cyclopropane ring, though crystallization may require co-crystallization agents due to low melting points .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Salt Formation : Conversion to hydrochloride salts improves solubility.
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
  • Liposomal Encapsulation : For in vivo studies, nanoformulation enhances bioavailability .

Q. How do structural analogs with halogen substitutions (e.g., Cl, F) compare in bioactivity?

  • Chlorine Analogs : Increased logP values enhance membrane permeability but may reduce metabolic stability.
  • Fluorine Analogs : Smaller size and higher electronegativity improve target binding affinity but may alter pharmacokinetic profiles. Comparative SAR studies using radiolabeled analogs (e.g., ¹⁸F for PET imaging) are recommended .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : To model interactions with amine-binding receptors (e.g., GPCRs).
  • Molecular Dynamics Simulations (GROMACS) : To assess stability of ligand-target complexes over time.
  • Free Energy Perturbation (FEP) : For evaluating the impact of -CF₃ substitutions on binding free energy .

Q. Key Challenges & Research Gaps

  • Metabolic Stability : Conflicting data on -CF₃ group robustness under enzymatic conditions.
  • Stereochemical Purity : Cyclopropane synthesis may yield undesired diastereomers; chiral HPLC methods are underdeveloped.

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